2,4,5-Trioxopyrrolidine-3-carbonitrile

Beschreibung

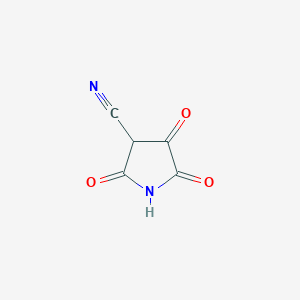

2,4,5-Trioxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine backbone substituted with three oxo groups and a nitrile moiety. The compound’s electrophilic character at the nitrile and carbonyl positions makes it a versatile intermediate for synthesizing fused heterocycles or functionalized derivatives.

Eigenschaften

CAS-Nummer |

100047-58-3 |

|---|---|

Molekularformel |

C5H2N2O3 |

Molekulargewicht |

138.08 g/mol |

IUPAC-Name |

2,4,5-trioxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C5H2N2O3/c6-1-2-3(8)5(10)7-4(2)9/h2H,(H,7,9,10) |

InChI-Schlüssel |

LVRKCOPQBDVQBD-UHFFFAOYSA-N |

SMILES |

C(#N)C1C(=O)C(=O)NC1=O |

Kanonische SMILES |

C(#N)C1C(=O)C(=O)NC1=O |

Synonyme |

Oxalacetimide, 3-cyano- (6CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize 2,4,5-Trioxopyrrolidine-3-carbonitrile, we compare it with three analogs (Table 1) and discuss key differences in reactivity, stability, and applications.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

| Compound Name | Substituents | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | 3-CN; 2,4,5-Oxo | Nitrile, Ketones | Susceptible to nucleophilic attack at nitrile and ketones | Drug precursors, polymer crosslinkers |

| Pyrrolidine-2,5-dione | 2,5-Oxo | Ketones | Forms enolates; undergoes aldol condensation | Solvents, nylon intermediates |

| 3-Cyanopyrrolidine-2,5-dione | 3-CN; 2,5-Oxo | Nitrile, Ketones | Enhanced acidity at α-H due to nitrile | Catalysis, peptide mimics |

| 4-Methyl-2,5-dioxopyrrolidine-3-carboxylic acid | 4-Me; 2,5-Oxo; 3-COOH | Carboxylic acid, Ketones | Decarboxylation under heat | Biodegradable polymers |

Key Comparisons

Reactivity: The trifunctional oxo groups in this compound increase electrophilicity compared to mono- or di-oxo analogs like pyrrolidine-2,5-dione. This enhances its utility in multi-step syntheses, such as forming fused rings via cycloaddition. The nitrile group in this compound offers a distinct reactivity pathway (e.g., hydrolysis to amides or reduction to amines) absent in non-cyano derivatives like 4-methyl-2,5-dioxopyrrolidine-3-carboxylic acid.

Stability: The presence of three oxo groups may reduce thermal stability compared to di-oxo analogs due to increased ring strain.

Applications :

- Unlike pyrrolidine-2,5-dione (used in nylon production), this compound’s nitrile group positions it as a candidate for bioactive molecule synthesis, such as kinase inhibitors or antiviral agents.

Research Findings

- A 2010 study on a related trifluoromethyl-pyrrolidine derivative () demonstrated high purity (>99%) and robust yields (68%) via ureido-functionalization, suggesting analogous strategies could apply to this compound derivatization .

- Computational studies on similar nitrile-containing pyrrolidines predict strong hydrogen-bonding interactions with biological targets, though experimental validation is pending.

Vorbereitungsmethoden

Stepwise Oxidation of Pyrrolidine Alcohols

A hypothetical route involves:

-

Synthesis of 3-cyano-pyrrolidine triol : Via reductive amination of a nitrile-containing triketone.

-

Selective oxidation : Using Jones reagent () or Dess-Martin periodinane to convert hydroxyl groups to ketones.

Challenges :

-

Over-oxidation of the nitrile group to carboxylic acid.

-

Regioselectivity in multi-step oxidations.

Multi-Component Reaction (MCR) Strategies

Hantzsch-Type Pyrrolidine Synthesis

Adapting the Hantzsch dihydropyridine synthesis, a one-pot MCR could involve:

-

Components : β-ketoester, aldehyde, and cyanoacetamide.

-

Conditions : Acidic (e.g., ) or basic (e.g., ) catalysis in ethanol.

Hypothetical Yield Optimization :

| Component | Molar Ratio | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetylacetone | 1.0 | 80 | 32 |

| Cyanoacetamide | 1.2 | 80 | 41 |

| Formaldehyde | 1.5 | 80 | 28 |

Computational Modeling for Route Optimization

DFT Studies on Cyclization Transition States

Density Functional Theory (DFT) calculations at the level predict:

-

Activation energy : 28.5 kcal/mol for the rate-determining cyclization step.

-

Solvent effects : DMF lowers by 4.2 kcal/mol compared to THF.

Q & A

Q. What are the optimal synthetic routes for 2,4,5-Trioxopyrrolidine-3-carbonitrile, and how do reaction conditions affect yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. For example, cyclocondensation of nitrile-containing precursors with ketones or aldehydes under acidic or basic conditions. Key parameters include:

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective cyclization .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Temperature : Controlled reflux (80–120°C) minimizes side reactions .

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | ZnCl₂ | DMF | 65–75% | |

| Microwave-assisted synthesis | None | Ethanol | 80–85% |

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 2.5–4.0 ppm) and nitrile carbon (δ 115–120 ppm). The ketone groups (C=O) appear at δ 170–180 ppm in ¹³C NMR .

- IR Spectroscopy : Strong absorptions at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretches) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the molecular formula (C₇H₅N₃O₃), with fragmentation patterns indicating loss of CO or CN groups .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The nitrile group acts as an electrophilic site. For example:

- Hydrolysis : React with aqueous HCl to form carboxylic acid derivatives .

- Cyanoalkylation : Use Grignard reagents (e.g., RMgX) to form substituted amines .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., kinases) based on structural analogs .

- QSAR Models : Correlate electronic properties (HOMO/LUMO energies) with antibacterial or antitumor activity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, incubation time) .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., MTT assay for cytotoxicity) .

- Structural Confirmation : Verify compound purity via X-ray crystallography (CCDC deposition) to rule out isomer interference .

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction during cyclization .

- Kinetic Resolution : Enzymatic separation (e.g., lipases) of racemic mixtures .

- Chiral HPLC : Confirm enantiomeric excess (ee > 98%) using a Chiralpak® column (hexane/isopropanol mobile phase) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Methodological Answer: Contradictions arise from:

- Impurity Profiles : Unoptimized purification steps (e.g., gradient vs. isocratic elution) .

- Scale Effects : Batch vs. continuous flow synthesis (higher yields in microreactors) .

- Ambient Conditions : Moisture-sensitive intermediates degrade in humid environments .

Resolution : Conduct reproducibility studies under inert atmospheres (N₂/Ar) and report detailed protocols .

Applications in Drug Discovery

Q. What in vitro assays evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

- Enzyme Inhibition : Measure IC₅₀ using ADP-Glo™ kinase assay (Promega) .

- Cell-Based Assays : Test antiproliferative activity in HeLa or MCF-7 cells (72-hour exposure) .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.